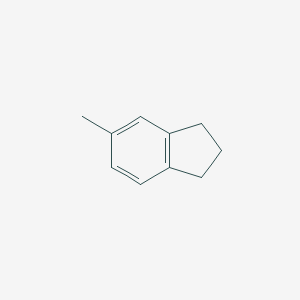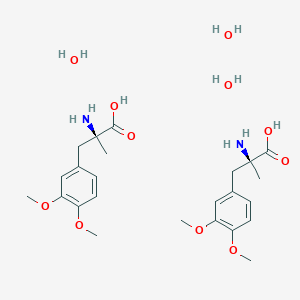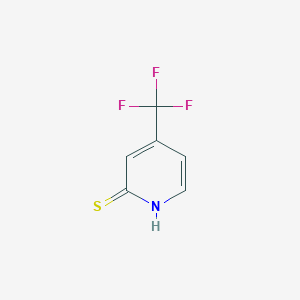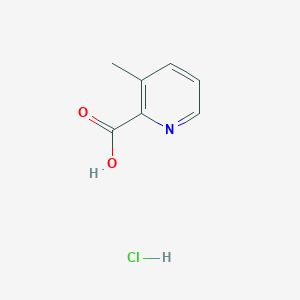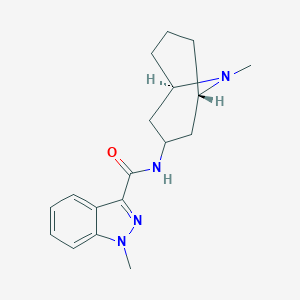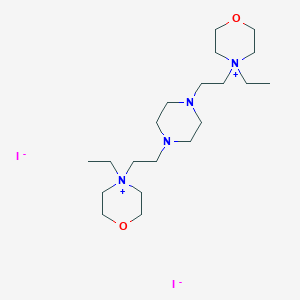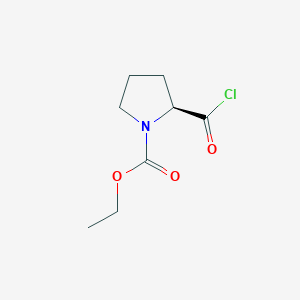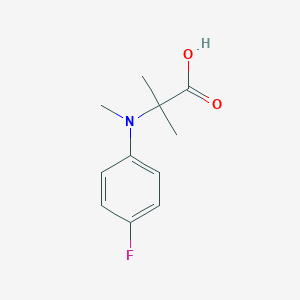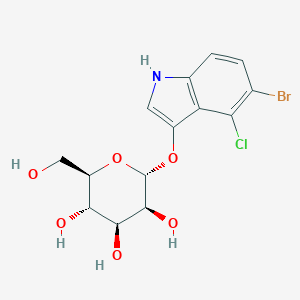
(2R,3S,4S,5S,6R)-2-(5-Bromo-4-chloro-1H-indol-3-yloxy)-tetrahydro-6-(hydroxymethyl)-2H-pyran-3,4,5-triol
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds typically involves multi-step chemical processes that yield the desired structure with high specificity. For instance, the synthesis of compounds with similar structural components has been achieved through convenient approaches, yielding overall significant percentages (Liu et al., 2010). These methods often involve the careful selection of starting materials and reaction conditions to ensure the desired configuration of the molecule is obtained.
Molecular Structure Analysis
Molecular structure analysis of such compounds is usually conducted using spectroscopic methods like NMR and FTIR, complemented by theoretical quantum-mechanical calculations. This approach helps in confirming the molecular configuration and understanding the electronic distribution within the molecule (Tadesse et al., 2016).
Chemical Reactions and Properties
The chemical reactivity of the molecule can be influenced by its functional groups, leading to various reactions such as substitution, addition, or rearrangement. Studies on similar molecules have shown that the presence of halogen atoms and the tetrahydro-2H-pyran ring structure can significantly affect their reactivity and interaction with other chemical entities (Sharma et al., 2021).
Physical Properties Analysis
The physical properties, including melting point, boiling point, solubility, and crystal structure, can be determined through experimental measurements and are crucial for understanding the compound's behavior under different conditions. These properties are typically influenced by the molecule's structure and functional groups.
Chemical Properties Analysis
Chemical properties, such as acidity, basicity, reactivity towards acids or bases, and stability, are determined by the functional groups present in the molecule and its overall structure. Spectroscopic analysis and theoretical studies provide insights into the electron distribution, which is key to understanding these properties (Priya et al., 2021).
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- The molecule has been a subject of research in the field of synthetic chemistry, with studies exploring various methods for its preparation. Liu et al. (2008) developed a convenient approach for the synthesis of a structurally similar compound, highlighting the potential for synthesizing complex molecules like this one (Liu, Li, Lu, & Miao, 2008).
- Another study by Liu et al. (2010) also focused on the synthesis of a related compound, demonstrating the feasibility of creating diverse molecular structures using this framework (Liu, Li, Li, Yang, & Lu, 2010).
Potential Biological and Medicinal Applications
- There is research indicating the exploration of related compounds in biological contexts. For example, Liu et al. (2008) discussed the improved preparation of C-aryl glucoside SGLT2 inhibitors, suggesting potential applications in diabetes treatment (Liu, Li, & Lu, 2008).
- Tadesse et al. (2016) investigated a Schiff base with a similar structure for its sensing and biological applications, hinting at the versatility of these compounds (Tadesse, Alpaslan, Yıldız, Ünver, & Aslan, 2016).
Applications in Material Science
- Aghazadeh and Nikpassand (2019) utilized a related compound in the synthesis of a magnetically recoverable nanocatalyst, showcasing its potential in material science applications (Aghazadeh & Nikpassand, 2019).
Eigenschaften
IUPAC Name |
(2R,3S,4S,5S,6R)-2-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrClNO6/c15-5-1-2-6-9(10(5)16)7(3-17-6)22-14-13(21)12(20)11(19)8(4-18)23-14/h1-3,8,11-14,17-21H,4H2/t8-,11-,12+,13+,14+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPIFSICVWOWJMJ-HAAGFXOZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1NC=C2OC3C(C(C(C(O3)CO)O)O)O)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C2=C1NC=C2O[C@@H]3[C@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrClNO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
125229-64-3 | |
| Record name | 125229-64-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



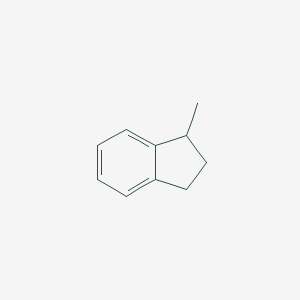
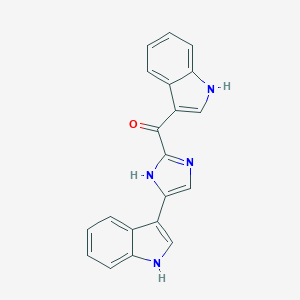
![N-[(1-Methylbenzimidazol-2-yl)methyl]hydroxylamine](/img/structure/B54005.png)
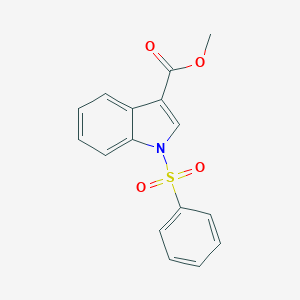
![Methyl 4-[(diaminomethylidene)amino]benzoate](/img/structure/B54007.png)
